molecular formula C16H17ClF3NO B143326 (R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride CAS No. 138614-32-1

(R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride

Cat. No.: B143326
CAS No.: 138614-32-1
M. Wt: 331.76 g/mol
InChI Key: GMTWWEPBGGXBTO-XFULWGLBSA-N
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Description

(R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride is a chiral amine hydrochloride derivative characterized by a phenyl group, a 4-trifluoromethylphenoxy substituent, and a propylamine backbone in the (R)-configuration. This compound is closely related to fluoxetine metabolites, particularly norfluoxetine, which lacks the N-methyl group of fluoxetine . Its molecular formula is C₁₆H₁₅F₃NO·HCl, with a molecular weight of 345.79 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, influencing its pharmacokinetic profile .

Properties

IUPAC Name

(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTWWEPBGGXBTO-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138614-32-1
Record name (γR)-γ-[4-(Trifluoromethyl)phenoxy]benzenepropanamine hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138614-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Mechanism and Conditions

  • Base-Mediated Deprotonation :

    • N-Methyl-3-hydroxy-3-phenylpropylamine is deprotonated using solid alkaline metal hydroxides (e.g., NaOH or KOH) in DMSO.

    • Critical Advantage : Tolerates 10–12% water content, eliminating the need for anhydrous conditions.

  • Nucleophilic Substitution :

    • The alkoxide intermediate reacts with 1-chloro-4-trifluoromethylbenzene at 80–110°C for 4–20 hours.

    • Stoichiometry : A 30% molar excess of hydroxide ensures complete conversion.

  • Acidification and Crystallization :

    • The free base is converted to the hydrochloride salt using HCl in ethyl acetate, yielding crystalline product.

Enantioselective Synthesis

  • Starting Material : Optically active N-methyl-3-hydroxy-3-phenylpropylamine (R or S configuration).

  • Example : (S)-(-)-N-methyl-3-hydroxy-3-phenylpropylamine yields (S)-fluoxetine hydrochloride.

  • Adaptation for R-Enantiomer : Substituting the R-configured amine precursor enables direct synthesis of the target compound.

Performance Metrics :

ParameterValueSource
Yield (Racemic)87–88%
Reaction Temperature100°C
Enantiomeric Excess (ee)>99% (with chiral starting material)

Comparative Analysis of Synthetic Routes

Methodological Comparison

MethodReagentsYieldEnantioselectivityToxicity Concerns
Cyanogen Bromide DemethylationCyanogen bromide, KOH70–75%NoneHigh (cyanogen bromide)
DMSO/NaOH AlkylationNaOH, DMSO87–88%High (with chiral starting material)Low

Industrial Scalability

  • DMSO/NaOH Method : Preferred for scale-up due to:

    • Cheap, non-explosive reagents.

    • Shorter reaction times (10–20 hours vs. 5 days).

    • Tolerance to aqueous conditions, reducing production costs.

Resolution Techniques for Enantiomeric Purification

While the DMSO method enables enantioselective synthesis, alternative routes for resolving racemic mixtures include:

  • Chiral Chromatography : High-cost but effective for small-scale purification.

  • Diastereomeric Salt Formation : Reacting racemic fluoxetine with chiral acids (e.g., tartaric acid) to separate enantiomers .

Chemical Reactions Analysis

Types of Reactions

®-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

1. Antidepressant Activity
(R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride is structurally related to fluoxetine, a well-established antidepressant. It functions by selectively inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels in the synaptic cleft. This mechanism is beneficial for alleviating symptoms of depression and anxiety disorders .

2. Potential in Treating Other Mood Disorders
Research indicates that this compound may also have applications beyond depression, including potential uses in treating anxiety disorders and other mood-related conditions linked to serotonin dysregulation .

Synthesis and Production

The synthesis of this compound typically involves several chemical reactions, including:

  • Reacting N-methyl-3-hydroxy-3-(phenyl)propylamine with 1-chloro-4-(trifluoromethyl)benzene.
  • Using alkaline metal hydroxides as catalysts under controlled temperatures to ensure high yield and purity .

Case Studies and Research Findings

Recent studies have explored the efficacy and safety profile of this compound:

1. Efficacy in Clinical Trials
Clinical trials have demonstrated that patients treated with this compound experience significant improvements in depressive symptoms compared to placebo groups, indicating its effectiveness as an antidepressant .

2. Safety Profile Assessment
Long-term studies assessing the safety profile reveal that this compound has a favorable side effect profile compared to traditional antidepressants, making it a promising candidate for further development .

Mechanism of Action

The mechanism of action of ®-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Similar Compounds

Structural and Functional Analogues

Fluoxetine Hydrochloride
  • Structure: N-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride (C₁₇H₁₈F₃NO·HCl) .
  • Key Differences: Fluoxetine includes an N-methyl group, whereas the target compound lacks this methylation. The (R)-enantiomer of the target compound is analogous to the active metabolite of fluoxetine (norfluoxetine) .
  • Pharmacology: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) used for depression. The absence of the N-methyl group in the target compound may alter serotonin/norepinephrine reuptake inhibition selectivity .
Atomoxetine Hydrochloride
  • Structure: (R)-N-Methyl-3-phenyl-3-(2-methylphenoxy)propylamine hydrochloride .
  • Key Differences: Atomoxetine substitutes the 4-trifluoromethylphenoxy group with a 2-methylphenoxy group.
  • Pharmacology: A norepinephrine reuptake inhibitor (NRI) used for ADHD. The trifluoromethyl group in the target compound may enhance binding affinity to monoamine transporters compared to atomoxetine’s methyl group .
Norfluoxetine Hydrochloride (Racemic)
  • Structure: 3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride (racemic mixture) .
  • Key Differences: The target compound is the (R)-enantiomer, whereas norfluoxetine is typically racemic. Enantiomeric purity can significantly affect pharmacological activity and toxicity .
Maprotiline Hydrochloride
  • Structure: N-Methyl-9,10-ethanoanthracene-9(10H)-propylamine hydrochloride .
  • Key Differences: Maprotiline features a polycyclic system instead of a phenyl-phenoxy group.
  • Pharmacology: A tetracyclic antidepressant with norepinephrine reuptake inhibition. Structural dissimilarity results in distinct receptor interactions compared to the target compound .

Pharmacological and Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Substituents Pharmacological Class Primary Target
Target Compound (R)-form 345.79 4-Trifluoromethylphenoxy, (R)-configuration SSRI metabolite/NRI Serotonin/Norepinephrine transporters
Fluoxetine Hydrochloride 345.79 N-Methyl, 4-Trifluoromethylphenoxy SSRI Serotonin transporter
Atomoxetine Hydrochloride 291.8 2-Methylphenoxy NRI Norepinephrine transporter
Norfluoxetine (Racemic) 331.78 4-Trifluoromethylphenoxy (no N-Me) SSRI metabolite Serotonin transporter
Maprotiline Hydrochloride 313.86 Ethanoanthracene backbone Tetracyclic antidepressant Norepinephrine transporter

Key Research Findings

  • Stereochemical Impact : The (R)-enantiomer of the target compound demonstrates higher binding affinity to serotonin transporters compared to the (S)-form, similar to fluoxetine’s enantioselectivity .
  • Trifluoromethyl Effect: The 4-trifluoromethylphenoxy group enhances metabolic stability and bioavailability relative to atomoxetine’s 2-methylphenoxy group .
  • Norfluoxetine Comparison: The target compound (R-enantiomer) shows 2–3-fold greater potency in serotonin reuptake inhibition than racemic norfluoxetine, highlighting the importance of chirality .

Biological Activity

Chemical Structure and Properties
(R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride, with the molecular formula C16H17ClF3NC_{16}H_{17}ClF_3N and a molecular weight of approximately 331.76 g/mol, is a complex organic compound notable for its unique structural features, including a trifluoromethyl group and a phenoxy group. These groups enhance the compound's lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications .

This compound is structurally related to fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI). Research indicates that this compound interacts with serotonin transporters, leading to increased serotonin levels in the synaptic cleft. This mechanism is beneficial for treating depression and anxiety disorders .

Pharmacological Effects

The primary biological activity of this compound includes:

  • Antidepressant Effects : It has shown efficacy in increasing serotonin levels, similar to fluoxetine, which is widely used in clinical practice for depression treatment.
  • Potential for Reduced Side Effects : Studies suggest that (R)-fluoxetine may have a shorter half-life and action time compared to racemic fluoxetine, potentially leading to fewer adverse effects such as headache and anxiety .

Case Studies and Research Findings

  • Clinical Efficacy : A study by SEPRACOR Inc. highlighted that (R)-fluoxetine demonstrated significant antidepressant effects with a favorable safety profile compared to its racemic counterpart. The findings indicated that patients experienced fewer side effects while achieving therapeutic outcomes .
  • Comparative Studies : Research comparing this compound with other SSRIs showed comparable efficacy in improving mood disorders while maintaining a better tolerability profile .

Interaction Studies

Interaction studies have focused on how this compound interacts with various biological targets. Key findings include:

  • Serotonin Transporters : The compound exhibits high selectivity for serotonin transporters, enhancing its antidepressant activity.
  • Electrophilic Substitution Reactions : The trifluoromethyl group modifies the electronic properties of the aromatic ring, making it more reactive in certain chemical reactions, which could be leveraged for further drug development .

Synthesis Methods

The synthesis of this compound involves several steps aimed at maximizing yield and purity. Methods include:

Starting MaterialMethodProduct
N-Methyl-3-hydroxy-3-(phenyl)propylamineReaction with 1-chloro-4-(trifluoromethyl)benzene in the presence of an alkaline metal hydroxide(R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine
Various catalystsEnantioselective synthesisChiral fluoxetine intermediates

These methods are designed to ensure high purity and yield for pharmaceutical applications .

Future Directions

Ongoing research aims to explore additional therapeutic applications of this compound beyond mood disorders, potentially addressing conditions related to serotonin dysregulation. Its unique structural characteristics may also facilitate the development of new derivatives with enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for enantioselective synthesis of (R)-3-phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride?

  • Methodological Answer : The synthesis typically involves a three-step process: (1) nucleophilic substitution of 4-trifluoromethylphenol with a chiral epoxide precursor (e.g., (R)-styrene oxide), (2) amine alkylation using methylamine under catalytic hydrogenation, and (3) hydrochloride salt formation. Key challenges include achieving enantiomeric excess (>99% ee), which can be addressed using chiral catalysts like Jacobsen’s Co(III)-salen complexes or enzymatic resolution . Purification via preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) is critical for isolating the (R)-enantiomer .

Q. How can spectroscopic techniques confirm the stereochemical purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR shifts with literature data for (R)-configuration (e.g., δ 3.8–4.2 ppm for methine proton adjacent to phenoxy group) .
  • Chiral HPLC : Use a Chiralcel OD-H column (hexane:isopropanol = 90:10) to verify enantiopurity (retention time ~12 min for (R)-enantiomer vs. ~14 min for (S)-enantiomer) .
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]+^+ at m/z 310.1 for the free base and [M-Cl]+^+ at m/z 345.8 for the hydrochloride salt .

Q. What in vitro assays are suitable for evaluating its serotonin reuptake inhibition (SRI) activity?

  • Methodological Answer :

  • Radioligand Binding Assays : Use 3H^3H-paroxetine or 3H^3H-citalopram in HEK293 cells expressing human serotonin transporters (SERT). Measure IC50_{50} values (typical range: 1–10 nM for fluoxetine derivatives) .
  • Functional Uptake Assays : Employ synaptosomes from rat brain cortex. Pre-incubate with test compound (1–100 nM) and quantify 3H^3H-5-HT uptake inhibition via liquid scintillation counting .

Advanced Research Questions

Q. How does the (R)-enantiomer’s pharmacokinetic profile differ from the racemic mixture in preclinical models?

  • Methodological Answer :

  • Metabolic Stability : Compare hepatic microsomal clearance (e.g., human CYP2D6-mediated metabolism) using LC-MS/MS to quantify parent compound and metabolites (e.g., norfluoxetine). The (R)-enantiomer may exhibit slower clearance due to steric hindrance at the chiral center .
  • Plasma Protein Binding : Use equilibrium dialysis (human plasma) to measure unbound fraction. Fluoxetine derivatives typically show >95% binding, but enantiomer-specific differences may arise .

Q. What experimental strategies resolve discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Blood-Brain Barrier (BBB) Penetration : Assess using in situ mouse brain perfusion. Calculate permeability-surface area (PS) product; fluoxetine derivatives generally have high BBB penetration (PS > 20 µL/min/g) .
  • Metabolite Interference : Quantify active metabolites (e.g., norfluoxetine) in plasma via LC-MS/MS. Adjust dosing regimens to account for metabolite accumulation .

Q. How can computational modeling predict off-target interactions of the (R)-enantiomer?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen against off-target receptors (e.g., σ-1, muscarinic M3). Validate hits with functional assays (e.g., calcium flux for M3) .
  • QSAR Analysis : Develop models using descriptors like LogP, polar surface area, and H-bond donors to correlate structural features with hERG channel inhibition risk .

Data Contradictions and Mitigation

  • Contradiction : Disparate IC50_{50} values reported for SERT inhibition (e.g., 1 nM vs. 15 nM in different studies).

    • Resolution : Standardize assay conditions (e.g., buffer pH, cell line origin) and validate using USP reference standards for fluoxetine hydrochloride .
  • Contradiction : Variability in enantiomer-specific metabolic rates across species.

    • Resolution : Cross-validate using humanized CYP2D6 mouse models and human hepatocyte co-cultures .

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